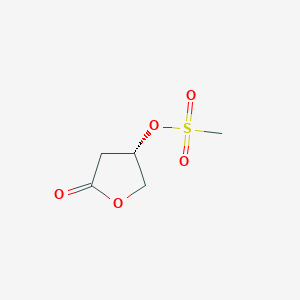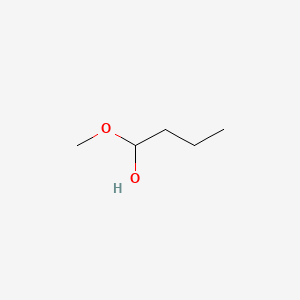
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cycloheptanecarboxylic acid, featuring a methyl ester group and additional oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester typically involves multiple steps:
Formation of Cycloheptanecarboxylic Acid: This can be achieved through the oxidation of cycloheptane using strong oxidizing agents such as potassium permanganate or chromic acid.
Introduction of Oxo Groups: The oxo groups can be introduced via a Friedel-Crafts acylation reaction, where cycloheptanecarboxylic acid reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with a five-membered ring and ethyl ester group.
Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester: Features a six-membered ring and ethyl ester group.
2-Oxo-1-(2-oxo-propyl)-cyclopentanecarboxylic acid ethyl ester: Another related compound with a different ring size and ester group.
Uniqueness
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is unique due to its seven-membered ring structure and specific functional groups, which confer distinct chemical and biological properties. Its larger ring size compared to similar compounds may result in different reactivity and interactions with molecular targets.
Propiedades
Número CAS |
191793-22-3 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
methyl 2-oxo-1-(3-oxobutyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-10(14)7-9-13(12(16)17-2)8-5-3-4-6-11(13)15/h3-9H2,1-2H3 |
Clave InChI |
KFPSMQRDMYIJAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1(CCCCCC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)




![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)

![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
